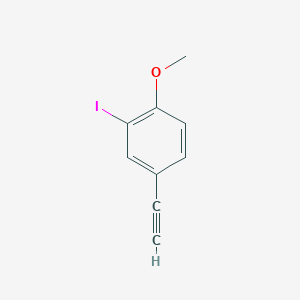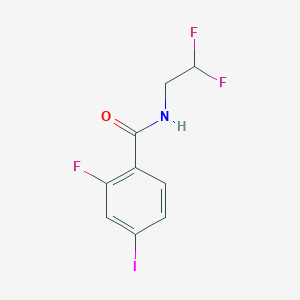
(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group, a bromopyridine moiety, and an (E)-configured double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acrylate and 4-bromopyridine-2-carbaldehyde.
Reaction Conditions: A common method involves a Wittig reaction, where the aldehyde group of 4-bromopyridine-2-carbaldehyde reacts with a phosphonium ylide derived from tert-butyl acrylate. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a palladium catalyst.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium on carbon catalyst.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the pyridine ring.
Major Products
Substitution: Products include derivatives where the bromine is replaced by other functional groups.
Reduction: The major product is the saturated ester.
Oxidation: The major product is the pyridine N-oxide derivative.
Scientific Research Applications
(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-(4-chloropyridin-2-yl)acrylate
- tert-butyl 3-(4-fluoropyridin-2-yl)acrylate
- tert-butyl 3-(4-methylpyridin-2-yl)acrylate
Uniqueness
(E)-tert-butyl 3-(4-bromopyridin-2-yl)acrylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogens or substituents. This makes it a valuable intermediate in the synthesis of various compounds with potential biological activity.
Properties
IUPAC Name |
tert-butyl (E)-3-(4-bromopyridin-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2,3)16-11(15)5-4-10-8-9(13)6-7-14-10/h4-8H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVCVXILMYVELX-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














